molecular formula C30H35F2N5O7 B1412282 Suc-Ala-Ala-Pro-Phe-2,4-difluoroanilide CAS No. 381164-12-1

Suc-Ala-Ala-Pro-Phe-2,4-difluoroanilide

Cat. No.: B1412282
CAS No.: 381164-12-1
M. Wt: 615.6 g/mol
InChI Key: KFYNHTYFOGEBHQ-MQQADFIWSA-N
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Description

Suc-Ala-Ala-Pro-Phe-2,4-difluoroanilide is a synthetic peptide substrate commonly used in biochemical assays to study enzyme kinetics, particularly for peptidyl prolyl cis/trans isomerases (PPIases). This compound is notable for its role in assessing the steady-state enzyme constants for prolyl isomerization, which is crucial in understanding protein folding and function.

Biochemical Analysis

Biochemical Properties

Suc-Ala-Ala-Pro-Phe-2,4-difluoroanilide is utilized in spectrophotometric assays to assess the steady-state enzyme constants for the catalysis of prolyl isomerization by peptidyl prolyl cis/trans isomerases (PPIases) . The interaction between this compound and PPIases allows for the determination of both forward and backward isomerization rates. This compound interacts with enzymes, proteins, and other biomolecules involved in protein folding, thereby providing insights into the mechanisms of these processes.

Cellular Effects

This compound influences various cellular processes by modulating the activity of peptidyl prolyl cis/trans isomerases. These enzymes are essential for proper protein folding and function, and their activity can impact cell signaling pathways, gene expression, and cellular metabolism. By studying the effects of this compound on these enzymes, researchers can gain a deeper understanding of how protein folding influences overall cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with peptidyl prolyl cis/trans isomerases. This compound binds to the active site of these enzymes, facilitating the isomerization of proline residues in peptide chains. This isomerization is a critical step in protein folding, as it allows proteins to achieve their functional conformations. By inhibiting or activating PPIases, this compound can modulate protein folding and, consequently, protein function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is crucial for accurate and reproducible results in biochemical assays. Studies have shown that this compound remains stable under specific conditions, allowing for consistent enzyme activity measurements. Long-term effects on cellular function may vary depending on the experimental setup and conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At lower doses, the compound may effectively modulate enzyme activity without causing adverse effects. At higher doses, there may be threshold effects, including potential toxicity or adverse reactions. It is essential to determine the optimal dosage for each experimental setup to ensure accurate and reliable results .

Metabolic Pathways

This compound is involved in metabolic pathways related to protein folding and function. The compound interacts with enzymes such as peptidyl prolyl cis/trans isomerases, which play a critical role in these pathways. By modulating the activity of these enzymes, this compound can influence metabolic flux and metabolite levels, providing insights into the regulation of protein folding and function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function. Understanding the transport and distribution of this compound is essential for accurately interpreting its effects in biochemical assays .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact the compound’s activity and function, as it may interact with different biomolecules in various cellular compartments. By studying the subcellular localization of this compound, researchers can gain insights into its role in protein folding and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Suc-Ala-Ala-Pro-Phe-2,4-difluoroanilide involves a series of peptide coupling reactions. The process typically starts with the protection of amino acid functional groups to prevent unwanted side reactions. The protected amino acids are then sequentially coupled using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). After the peptide chain is assembled, the protecting groups are removed under acidic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using automated peptide synthesizers. These machines streamline the coupling and deprotection steps, ensuring high purity and yield. The process involves rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to confirm the compound’s identity and purity.

Chemical Reactions Analysis

Types of Reactions

Suc-Ala-Ala-Pro-Phe-2,4-difluoroanilide primarily undergoes hydrolysis and isomerization reactions. Hydrolysis can occur under acidic or basic conditions, breaking the peptide bonds and releasing the constituent amino acids and 2,4-difluoroanilide. Isomerization, particularly the cis/trans isomerization of the prolyl bond, is catalyzed by PPIases.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or trifluoroacetic acid (TFA), while basic hydrolysis employs sodium hydroxide (NaOH) or potassium hydroxide (KOH).

    Isomerization: PPIases such as cyclophilins or FK506-binding proteins (FKBPs) are used to catalyze the cis/trans isomerization of the prolyl bond.

Major Products

The major products of hydrolysis are the individual amino acids (Suc-Ala, Ala, Pro, Phe) and 2,4-difluoroanilide. Isomerization does not produce new compounds but alters the configuration of the prolyl bond within the peptide.

Scientific Research Applications

Chemistry

In chemistry, Suc-Ala

Properties

IUPAC Name

4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-(2,4-difluoroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35F2N5O7/c1-17(33-25(38)12-13-26(39)40)27(41)34-18(2)30(44)37-14-6-9-24(37)29(43)36-23(15-19-7-4-3-5-8-19)28(42)35-22-11-10-20(31)16-21(22)32/h3-5,7-8,10-11,16-18,23-24H,6,9,12-15H2,1-2H3,(H,33,38)(H,34,41)(H,35,42)(H,36,43)(H,39,40)/t17-,18-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFYNHTYFOGEBHQ-MQQADFIWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)F)F)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)F)F)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35F2N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

615.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Suc-Ala-Ala-Pro-Phe-2,4-difluoroanilide
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Suc-Ala-Ala-Pro-Phe-2,4-difluoroanilide
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Suc-Ala-Ala-Pro-Phe-2,4-difluoroanilide
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Suc-Ala-Ala-Pro-Phe-2,4-difluoroanilide
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